molecular formula C9H14O6 B14375811 Dimethyl 3-(acetyloxy)pentanedioate CAS No. 90613-44-8

Dimethyl 3-(acetyloxy)pentanedioate

Cat. No.: B14375811
CAS No.: 90613-44-8
M. Wt: 218.20 g/mol
InChI Key: XAMRQWZJMJZDAA-UHFFFAOYSA-N
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Description

Dimethyl 3-(acetyloxy)pentanedioate is a diester derivative of pentanedioic acid (glutaric acid) with an acetyloxy substituent at the third carbon. These compounds are characterized by a central glutaric acid backbone with esterified carboxyl groups (typically methyl or ethyl esters) and variable substituents at the third carbon position, which dictate their chemical reactivity, biological activity, and industrial applications .

Properties

CAS No.

90613-44-8

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

dimethyl 3-acetyloxypentanedioate

InChI

InChI=1S/C9H14O6/c1-6(10)15-7(4-8(11)13-2)5-9(12)14-3/h7H,4-5H2,1-3H3

InChI Key

XAMRQWZJMJZDAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-(acetyloxy)pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(acetyloxy)pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyglutaric acid and methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-Hydroxyglutaric acid and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(acetyloxy)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-(acetyloxy)pentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Aryl-Substituted Derivatives
  • Used in pharmaceutical intermediates due to its electron-withdrawing fluorine atom, which influences metabolic stability . Applications: Likely serves as a precursor for fluorinated bioactive molecules.
Alkyl-Substituted Derivatives
  • 1,5-Dimethyl 3-(2-Methylpropyl)Pentanedioate
    • Molecular Formula : C₁₁H₂₀O₄
    • Key Properties : Branched isobutyl substituent increases steric hindrance, reducing reactivity. Classified as acutely toxic (oral LD₅₀ > 300 mg/kg) and a skin irritant, requiring careful handling .
    • Applications : Industrial intermediate in specialty chemical synthesis.
Functionalized Derivatives
  • Dimethyl 3-(Cyanomethyl)Pentanedioate Molecular Formula: C₈H₁₁NO₄ Key Properties: The cyanomethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. Used in cyclization reactions to generate heterocyclic compounds .
  • Dimethyl 3-(Nitromethyl)Pentanedioate Molecular Formula: C₈H₁₃NO₆ Key Properties: Nitromethyl group facilitates nitro-aldol reactions. High polarity due to the nitro group impacts solubility in organic solvents .
Metabolite Derivatives
  • Dimethyl 3-[2-(Ethylsulfonyl)Propyl]Pentanedioate (DME)
    • Molecular Formula : C₁₁H₂₀O₆S
    • Key Properties : Key metabolite of the herbicide sethoxydim. Quantified via GC/FPD at 0.05 ppm LOQ in regulatory assays .
    • Applications : Tolerance enforcement marker in agricultural commodities.

Physicochemical and Reactivity Comparisons

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application
Dimethyl 3-(Acetyloxy)Pentanedioate* Acetyloxy C₉H₁₄O₆ 218.20 Ester hydrolysis to glutaric acid derivatives
Dimethyl 3-(4-Fluorophenyl)Pentanedioate 4-Fluorophenyl C₁₃H₁₅FO₄ 254.26 Fluorinated drug intermediates
1,5-Dimethyl 3-(2-Methylpropyl)Pentanedioate 2-Methylpropyl C₁₁H₂₀O₄ 216.27 Industrial synthesis; acute toxicity (H302)
Dimethyl 3-(Cyanomethyl)Pentanedioate Cyanomethyl C₈H₁₁NO₄ 185.18 Cyclization reactions for heterocycles
Dimethyl 3-(Nitromethyl)Pentanedioate Nitromethyl C₈H₁₃NO₆ 219.19 Nitro-aldol reactions
DME (Sethoxydim Metabolite) 2-(Ethylsulfonyl)Propyl C₁₁H₂₀O₆S 304.33 Herbicide residue analysis

*Note: Properties inferred from analogous structures.

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